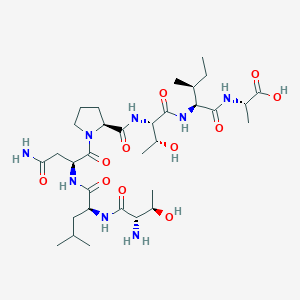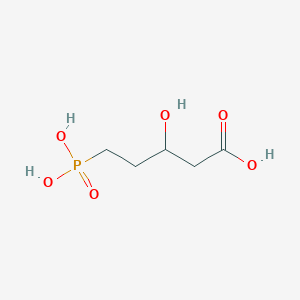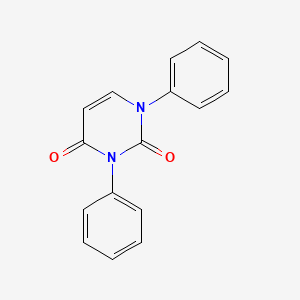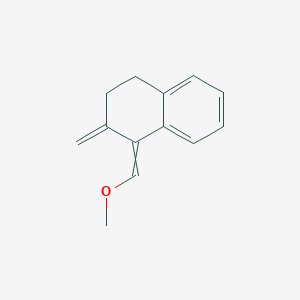
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes both methoxymethylidene and methylidene groups attached to a tetrahydronaphthalene core
Métodos De Preparación
The synthesis of 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a suitable naphthalene derivative with methoxymethylidene and methylidene reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating gene expression. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxymethylidene)-2-methylidene-naphthalene: Lacks the tetrahydro component, leading to different reactivity and applications.
2-Methylidene-1,2,3,4-tetrahydronaphthalene:
These comparisons highlight the uniqueness of this compound in terms of its chemical behavior and applications.
Propiedades
Número CAS |
195155-22-7 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(methoxymethylidene)-3-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11-5-3-4-6-12(11)13(10)9-14-2/h3-6,9H,1,7-8H2,2H3 |
Clave InChI |
HLVZOPRGQHUDJV-UHFFFAOYSA-N |
SMILES canónico |
COC=C1C(=C)CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


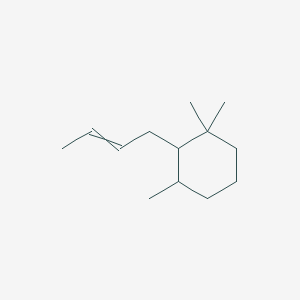
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
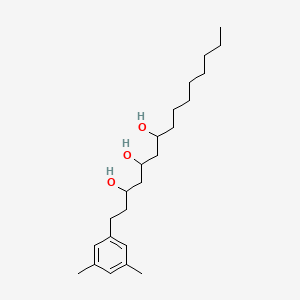
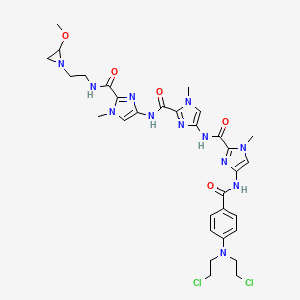
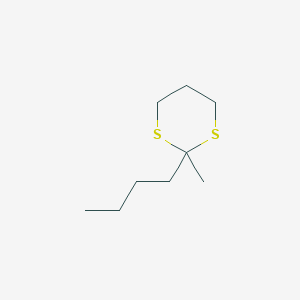
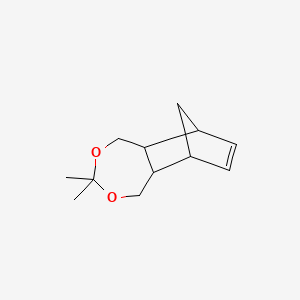
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
